NAMPT Enzymatic Inhibition: Compound 439 vs. Compound 46 (Same Patent, Same Assay Platform)
In a direct comparison from US Patent 11,279,687, Compound 439 (the target) and Compound 46 were evaluated in the same NAMPT enzymatic assay. Compound 439 displayed an IC50 of 3.5 nM under conditions using 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, and 1 mM THP [1]. Compound 46, tested in the identical assay format, exhibited IC50 values of 23–28 nM, representing a 6.6- to 8.0-fold lower potency [2].
| Evidence Dimension | NAMPT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.5 nM (Buffer A: 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM THP) |
| Comparator Or Baseline | Compound 46 (BDBM50435359; CHEMBL2391567): IC50 = 23–28 nM (identical assay conditions) |
| Quantified Difference | 6.6- to 8.0-fold greater potency for Compound 439 |
| Conditions | Recombinant NAMPT enzymatic assay; 96-well V-bottom plate; preincubation 15 min; measured after 30 min (BindingDB Entry 10513 / US11279687) |
Why This Matters
Higher intrinsic enzymatic potency at lower concentrations can translate into reduced compound usage per assay, lower solvent burden, and wider dynamic range in dose-response studies, directly influencing procurement decisions for NAMPT-targeted screening cascades.
- [1] BindingDB Entry BDBM50435348 (CHEMBL2391572). NAMPT IC50 = 3.5 nM for Compound 439 (US11279687). Assay: 50 mM Hepes pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM THP. Deposited July 10, 2022. View Source
- [2] BindingDB Entry BDBM50435359 (CHEMBL2391567). NAMPT IC50 = 23–28 nM for Compound 46 (US11279687). Assay: identical conditions to BDBM50435348. Deposited July 10, 2022. View Source
